molecular formula C22H32O5 B10767192 Resolvin D1

Resolvin D1

Cat. No.: B10767192
M. Wt: 376.5 g/mol
InChI Key: OIWTWACQMDFHJG-CCFUIAGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes::

    Biosynthesis: Resolvin D1 is enzymatically generated from DHA through a series of oxygenation and epoxidation reactions.

    Total Synthesis: Chemical synthesis involves constructing the RvD1 structure step by step using organic chemistry techniques.

Reaction Conditions::
  • Enzymatic: In vivo, enzymes like lipoxygenases and cytochrome P450 convert DHA to RvD1.
  • Chemical: Organic synthesis typically employs reagents, solvents, and catalysts under controlled conditions.

Industrial Production:: While RvD1 is not industrially produced on a large scale, research efforts focus on understanding its biosynthesis for potential therapeutic applications.

Chemical Reactions Analysis

Reactions::

    Epoxidation: DHA undergoes epoxidation to form epoxy intermediates.

    Hydrolysis: Epoxy intermediates are hydrolyzed to yield RvD1.

Common Reagents::

    Lipoxygenases: Enzymes involved in oxygenation steps.

    Solvents: Organic solvents like ethanol or methanol.

    Catalysts: Transition metal complexes for epoxidation.

Major Products:: The primary product is RvD1 itself, which exhibits potent anti-inflammatory and pro-resolving effects.

Scientific Research Applications

RvD1’s versatility extends across disciplines:

Mechanism of Action

RvD1 acts via:

    GPR32 Receptor: Regulates immune cell behavior.

    Actin Polymerization: Modulates neutrophil migration.

    TNF-α Inhibition: Reduces inflammation in macrophages.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1

InChI Key

OIWTWACQMDFHJG-CCFUIAGSSA-N

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

Origin of Product

United States

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